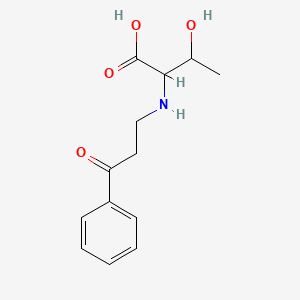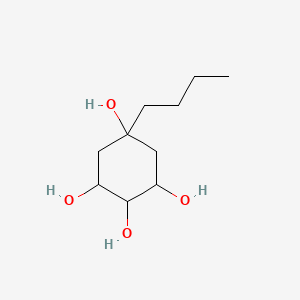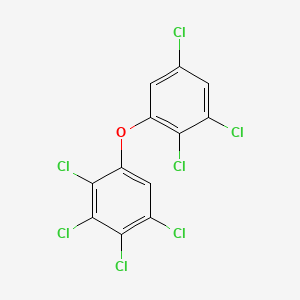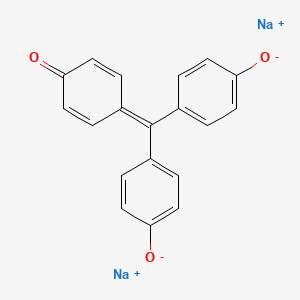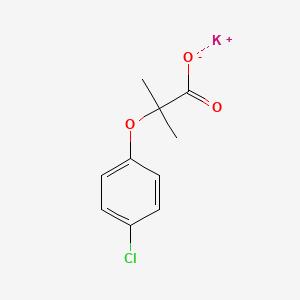
Potassium 2-(4-chlorophenoxy)-2-methylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-(4-chlorophenoxy)-2-methylpropionate is an organic compound that belongs to the class of phenoxy herbicides. It is primarily used in agricultural settings to control broadleaf weeds. The compound is known for its selective action, targeting specific plant species while leaving crops unharmed.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(4-chlorophenoxy)-2-methylpropionate typically involves the reaction of 4-chlorophenol with 2-methylpropionic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the potassium salt.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Potassium 2-(4-chlorophenoxy)-2-methylpropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new herbicidal drugs.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of Potassium 2-(4-chlorophenoxy)-2-methylpropionate involves its role as an auxin mimic. Auxins are plant hormones that regulate growth and development. The compound binds to auxin receptors in plants, disrupting normal growth processes and leading to the death of targeted weeds. The molecular targets include specific auxin-binding proteins and pathways involved in cell elongation and division.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A closely related compound with similar herbicidal properties.
Comparison:
- It has a different molecular structure, which may result in varied environmental persistence and degradation pathways.
Potassium 2-(4-chlorophenoxy)-2-methylpropionate: is unique in its specific action on certain weed species, making it more selective compared to 2,4-D and MCPA.
Propriétés
Numéro CAS |
26723-02-4 |
|---|---|
Formule moléculaire |
C10H10ClKO3 |
Poids moléculaire |
252.73 g/mol |
Nom IUPAC |
potassium;2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C10H11ClO3.K/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
QFJIKRKDNWYOEL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



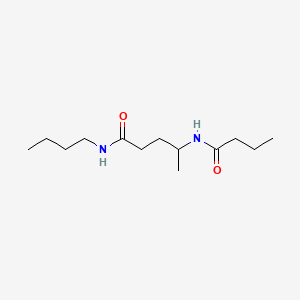



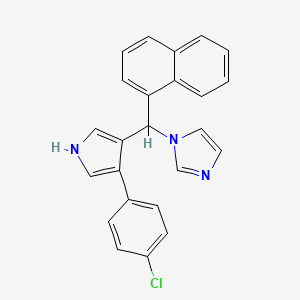
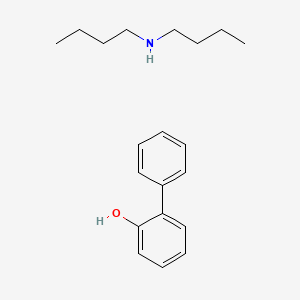
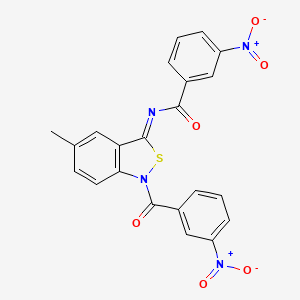
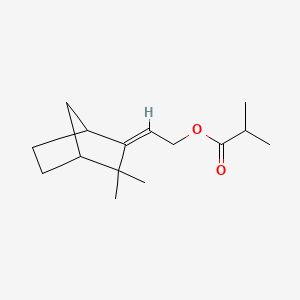
![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
